
Bremazocine
Vue d'ensemble
Description
La brémazocine est un composé synthétique qui agit comme un agoniste des récepteurs κ-opioïdes. Elle est apparentée à la pentazocine et est connue pour ses effets analgésiques et diurétiques puissants et durables. La brémazocine a une activité 200 fois supérieure à celle de la morphine mais ne présente pas de propriétés addictives ni de dépression respiratoire .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La brémazocine peut être synthétisée par un processus en plusieurs étapes impliquant la cyclisation de précurseurs appropriésLes conditions réactionnelles nécessitent souvent l'utilisation de bases fortes et de températures contrôlées pour garantir la formation correcte du produit souhaité .
Méthodes de production industrielle : La production industrielle de brémazocine implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté tout en minimisant la formation de sous-produits. Le processus peut impliquer des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie pour obtenir la qualité souhaitée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La brémazocine subit diverses réactions chimiques, notamment :
Oxydation : La brémazocine peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la brémazocine en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur la molécule de brémazocine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés en conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Analgesic Properties
Bremazocine exhibits significant analgesic effects, being three to four times more potent than morphine in animal models. Its mechanism involves selective activation of kappa-opioid receptors, which are linked to pain modulation without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence .
Table 1: Analgesic Potency Comparison
Compound | Potency (relative to morphine) |
---|---|
This compound | 3-4 times more potent |
Morphine | 1 (baseline) |
Despite its effectiveness, this compound's clinical utility is limited by its side effects, including dysphoria and psychotomimetic effects, which can hinder its acceptance as a mainstream analgesic .
Treatment of Substance Use Disorders
Research indicates that this compound may play a role in treating substance use disorders, particularly alcohol and cocaine addiction. Studies have shown that it reduces self-administration of these substances in animal models. For instance, this compound significantly decreased the intake of cocaine and ethanol in rhesus monkeys, suggesting its potential as a pharmacotherapy for addiction .
Case Study: Cocaine and Ethanol Self-Administration
- Study Design : Adult male rhesus monkeys were trained to self-administer cocaine and ethanol.
- Results : this compound administration resulted in a dose-dependent reduction in drug intake.
- : The findings support the hypothesis that kappa-opioid agonists can modulate addictive behaviors by affecting the dopamine reward pathways .
Diuretic Effects
This compound also exhibits diuretic properties, mediated by its action on the central nervous system. This effect is particularly relevant for conditions requiring fluid management . The compound has been shown to increase urine output without the adverse effects commonly associated with traditional diuretics.
Ocular Applications
Emerging research suggests potential applications of this compound in ophthalmology, particularly concerning intraocular pressure regulation. Its ability to lower intraocular pressure indicates possible use in treating glaucoma .
Table 2: Potential Ocular Applications
Application | Effect |
---|---|
Glaucoma Treatment | Lowering intraocular pressure |
Aqueous Humor Dynamics | Modulation of fluid dynamics |
Limitations and Side Effects
While this compound shows promise in various applications, its clinical use is limited by several factors:
Mécanisme D'action
Bremazocine exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds to these receptors, which are part of the G-protein-coupled receptor family, and activates them. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately leads to analgesic and diuretic effects. Additionally, this compound’s interaction with κ-opioid receptors modulates neurotransmitter release, contributing to its pharmacological properties .
Comparaison Avec Des Composés Similaires
La brémazocine est unique parmi les agonistes des récepteurs κ-opioïdes en raison de sa forte puissance et de l'absence de propriétés addictives. Des composés similaires incluent :
Pentazocine : Un autre agoniste des récepteurs κ-opioïdes ayant des propriétés analgésiques mais une structure chimique différente.
U50,488H : Un agoniste sélectif des récepteurs κ-opioïdes utilisé en recherche mais ayant des propriétés pharmacocinétiques différentes.
Nalbuphine : Un agoniste-antagoniste mixte aux récepteurs opioïdes ayant à la fois des propriétés d'agoniste des récepteurs κ-opioïdes et d'antagoniste des récepteurs μ-opioïdes
La brémazocine se distingue par ses puissants effets analgésiques sans provoquer de dépression respiratoire ou de dépendance, ce qui en fait un composé précieux en recherche et dans les applications thérapeutiques potentielles .
Activité Biologique
Bremazocine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist. It has garnered attention for its potent analgesic, diuretic, and potential therapeutic effects in various medical conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.
This compound primarily acts on kappa-opioid receptors, which are part of the opioid receptor family. Its high affinity for KORs allows it to exert significant analgesic effects. Unlike traditional mu-opioid receptor agonists such as morphine, this compound exhibits minimal respiratory depression and lower potential for addiction, making it a subject of interest in pain management and addiction therapy .
Table 1: Comparison of this compound with Other Opioids
Compound | Receptor Affinity | Analgesic Potency (vs. Morphine) | Respiratory Depression | Dependence Liability |
---|---|---|---|---|
This compound | High (KOR) | 3-4 times more potent | Minimal | Low |
Morphine | High (MOR) | Standard | Significant | High |
Fentanyl | High (MOR) | 50-100 times more potent | Significant | High |
Analgesic Activity
This compound has been shown to be three to four times more potent than morphine in analgesic tests such as the hot plate and tail flick assays. This potency is attributed to its selective activation of KORs, which mediates pain relief without the adverse effects commonly associated with mu-opioid agonists .
Diuretic Effects
In addition to its analgesic properties, this compound demonstrates significant diuretic activity. Research indicates that this effect is primarily mediated through central nervous system pathways rather than direct renal action . The diuretic response may have implications for treating conditions like hypertension or fluid retention.
Effects on Intraocular Pressure
Studies have investigated the impact of this compound on intraocular pressure (IOP). In normotensive cynomolgus monkeys, this compound application resulted in a dose-dependent reduction in IOP and aqueous humor flow. Notably, the IOP-lowering effect was attributed to non-opioid receptor mechanisms at lower doses .
Table 2: Effects of this compound on Intraocular Pressure
Dose (μg) | IOP Reduction (%) | Aqueous Humor Flow Change (%) |
---|---|---|
10 | -12 | No significant change |
100 | -25 | -20 |
Side Effects and Limitations
Despite its therapeutic potential, this compound is associated with certain side effects. Users may experience dysphoria, which limits its clinical applicability as an analgesic. Additionally, repeated administration can lead to tolerance similar to that observed with other opioids .
Psychotomimetic Effects
This compound has been noted for inducing psychotomimetic effects, including disturbances in perception and body image. These side effects pose challenges for its use in clinical settings, particularly for patients requiring stable mental health conditions .
Case Studies and Research Findings
- Analgesia in Animal Models : A study demonstrated that this compound effectively reduced pain responses in neonatal rats, showcasing its potential as an alternative analgesic without the typical side effects of morphine .
- Addiction Therapy Potential : Research indicates that this compound may reduce self-administration behaviors for substances like ethanol and cocaine in animal models, suggesting a role in treating substance use disorders .
- Ocular Studies : The ocular hypotensive effects observed in monkey models highlight this compound's potential utility in managing glaucoma through its ability to lower IOP without significant systemic side effects .
Q & A
Q. What are the primary receptor targets of bremazocine in opioid research, and how are these interactions methodologically validated?
This compound primarily acts as a κ-opioid receptor agonist and exhibits competitive antagonism at μ- and δ-opioid receptors (α- and β-receptors in older nomenclature). To validate these interactions, researchers employ radioligand binding assays and functional neurotransmitter release inhibition studies (e.g., cortical noradrenaline [³H]-NA release and striatal acetylcholine [¹⁴C]-ACh release). For example, this compound’s antagonism at μ-receptors is demonstrated by its dose-dependent inhibition of DAMGO-induced effects, with pA₂ values of 8.2 (cortical μ-receptors) and 8.0 (striatal δ-receptors) . Competitive antagonism is confirmed via parallel rightward shifts in agonist dose-response curves .
Key Methodology :
- Use cumulative dose-response curves with increasing agonist concentrations (e.g., DAMGO for μ, DADLE for δ) in the presence of this compound.
- Calculate pA₂ values using Schild plot analysis to quantify receptor affinity .
Q. How does this compound’s receptor selectivity compare to naloxone in preclinical models?
This compound shows higher selectivity for κ-receptors compared to naloxone, a broad-spectrum opioid antagonist. In rat hippocampal slice models , this compound antagonizes μ- and δ-receptor agonists (e.g., FK33-824 and DPDPE) at nanomolar concentrations (Kᵢ = 0.14 nM for κ vs. 2.3 nM for δ), whereas naloxone requires micromolar concentrations for similar effects . However, naloxone exhibits stronger antagonism at μ-receptors (pA₂ = 8.6 vs. This compound’s 8.2) .
Advanced Consideration :
- Tissue-specific receptor reserve (e.g., high κ-receptor density in guinea-pig ileum) may alter this compound’s partial agonism in certain assays .
Q. What experimental models are optimal for studying this compound’s dual agonist/antagonist profiles?
Electrically stimulated isolated tissues (e.g., rabbit jejunum, guinea-pig ileum) and hippocampal slice preparations are standard models. For example:
- In unstimulated tissues, this compound acts as a κ-agonist but fails to antagonize μ-effects due to high receptor reserve .
- In stimulated rat hippocampal slices, this compound (1 µM) reverses DPDPE-induced δ-receptor responses, confirmed via population spike amplitude measurements .
Methodological Tip :
- Use baseline-normalized dose-response protocols to isolate receptor-specific effects. Pre-treat tissues with this compound before agonist exposure to assess antagonism .
Q. How can researchers resolve contradictions in this compound’s agonist vs. antagonist activity across tissues?
Contradictions arise from tissue-specific factors like receptor reserve , stimulus intensity , and experimental design . For example:
- In tissues with high κ-receptor reserve (e.g., guinea-pig ileum), this compound behaves as a full agonist despite partial agonism in low-reserve tissues .
- Non-competitive antagonism (flattened dose-response slopes) may occur with FK33-824, suggesting allosteric modulation at κ-receptors .
Resolution Strategy :
- Conduct Schild analysis under equilibrium conditions to confirm competitive vs. non-competitive interactions.
- Compare results across multiple models (e.g., stimulated vs. unstimulated tissues) to control for receptor reserve .
Q. What advanced methodologies quantify this compound’s non-competitive antagonism in receptor subtypes?
Non-competitive interactions are identified via slope reduction in dose-response curves (e.g., this compound’s flattening of FK33-824 curves in hippocampal slices) . To quantify:
- Calculate apparent Kᵢ values using the equation: Kᵢ = [antagonist] / (dose ratio – 1).
- Validate with calcium mobilization assays in transfected cells expressing homomeric vs. heteromeric opioid receptors .
Data Interpretation :
- A significant reduction in curve slope (Hill coefficient <1) suggests allosteric modulation or receptor subtype heterogeneity .
Q. How does this compound’s pharmacokinetic profile influence experimental design in chronic studies?
This compound induces tolerance and paradoxical effects in chronic models. For example:
- Daily administration in rats enhances food intake acutely but fails to sustain this effect upon cross-tapering with morphine .
- Withdrawal studies require in vitro morphine-dependent tissues (e.g., ileum), where this compound precipitates contracture responses .
Design Recommendation :
- Use cross-taper dosing protocols to assess receptor adaptation.
- Monitor downstream signaling (e.g., cAMP inhibition) to differentiate acute vs. chronic κ-receptor activation .
Q. What statistical approaches address variability in this compound’s dose-response data?
Variability is common due to tissue heterogeneity and non-linear receptor dynamics . Solutions include:
- Normalization to maximal agonist response (e.g., % of DAMGO-induced inhibition) to control for slice-to-slice variability .
- Non-linear regression modeling (e.g., variable slope four-parameter logistic curves) to estimate EC₅₀ and Kᵢ values .
Advanced Tool :
- Bootstrap resampling to generate 95% confidence intervals for pA₂ and Kᵢ estimates .
Propriétés
Numéro CAS |
75684-07-0 |
---|---|
Formule moléculaire |
C20H29NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |
Clé InChI |
ZDXGFIXMPOUDFF-XLIONFOSSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
SMILES isomérique |
CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
SMILES canonique |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.